molecular formula C9H13NO B2983061 2-Methyl-1-(pyridin-4-yl)propan-1-ol CAS No. 172219-15-7

2-Methyl-1-(pyridin-4-yl)propan-1-ol

Cat. No.: B2983061
CAS No.: 172219-15-7
M. Wt: 151.209
InChI Key: NQEBFPACCUFVIK-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is characterized by a pyridine ring substituted at the fourth position with a 2-methylpropan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid[][3].

Major Products Formed

    Oxidation: 2-Methyl-1-(pyridin-4-yl)propan-1-one.

    Reduction: 2-Methyl-1-(pyridin-4-yl)propane.

    Substitution: 2-Methyl-1-(pyridin-4-yl)-2-nitropropan-1-ol (nitration product)[][3].

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(pyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEBFPACCUFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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